![molecular formula C10H9FO3 B3027198 2-Cyclopropoxy-4-fluorobenzoic acid CAS No. 1243377-98-1](/img/structure/B3027198.png)
2-Cyclopropoxy-4-fluorobenzoic acid
Overview
Description
2-Cyclopropoxy-4-fluorobenzoic acid (CFBA) is a chemical compound that has received significant attention in the scientific community due to its potential applications in drug development and synthesis. CFBA is a derivative of benzoic acid, which is a common building block in organic chemistry.
Mechanism Of Action
The mechanism of action of 2-Cyclopropoxy-4-fluorobenzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins, which are involved in the inflammatory response. 2-Cyclopropoxy-4-fluorobenzoic acid may also act by inhibiting the growth of cancer cells and fungi.
Biochemical and Physiological Effects
2-Cyclopropoxy-4-fluorobenzoic acid has been shown to possess anti-inflammatory and antitumor activities in vitro and in vivo. It has also been shown to possess antifungal activity against several species of fungi. 2-Cyclopropoxy-4-fluorobenzoic acid has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. It may also inhibit the growth of cancer cells and fungi.
Advantages And Limitations For Lab Experiments
2-Cyclopropoxy-4-fluorobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has been extensively studied for its potential applications in drug development. However, 2-Cyclopropoxy-4-fluorobenzoic acid also has some limitations. It may be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several potential future directions for research on 2-Cyclopropoxy-4-fluorobenzoic acid. One area of research could be to investigate its potential as an inhibitor of COX-2. Another area of research could be to investigate its potential as an antitumor and antifungal agent. Further research could also be done to better understand its mechanism of action and potential toxicity. Additionally, 2-Cyclopropoxy-4-fluorobenzoic acid could be modified to improve its efficacy and reduce its toxicity.
Scientific Research Applications
2-Cyclopropoxy-4-fluorobenzoic acid has been extensively studied for its potential applications in drug development. It has been shown to possess anti-inflammatory, antitumor, and antifungal activities. 2-Cyclopropoxy-4-fluorobenzoic acid has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
properties
IUPAC Name |
2-cyclopropyloxy-4-fluorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-1-4-8(10(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOWOFMKVWNCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropoxy-4-fluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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